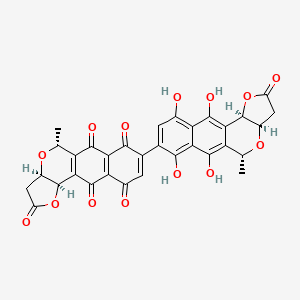

gamma-Actinorhodin

Description

Structure

3D Structure

Properties

CAS No. |

172886-23-6 |

|---|---|

Molecular Formula |

C32H22O14 |

Molecular Weight |

630.514 |

IUPAC Name |

17-Methyl-5-(2,4,7,9-tetrahydroxy-17-methyl-13-oxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,9-pentaen-5-yl)-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),5-triene-2,4,7,9,13-pentone |

InChI |

InChI=1S/C32H22O14/c1-7-17-23(31-13(43-7)5-15(35)45-31)29(41)19-11(33)3-9(25(37)21(19)27(17)39)10-4-12(34)20-22(26(10)38)28(40)18-8(2)44-14-6-16(36)46-32(14)24(18)30(20)42/h3-4,7-8,13-14,31-33,37,39,41H,5-6H2,1-2H3 |

InChI Key |

XETDAWMNFAQXQO-UHFFFAOYSA-N |

SMILES |

O=C(C(C(C(C1=CC(O)=C2C(O)=C(C3=C(O)C2=C1O)C4OC(CC4OC3C)=O)=C5)=O)=C6C5=O)C7=C(C8OC(CC8OC7C)=O)C6=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

gamma-Actinorhodin; gamma Actinorhodin; Actinorhodin |

Origin of Product |

United States |

Biosynthesis of Gamma Actinorhodin

Polyketide Synthase (PKS) Machinery and Precursor Flux

The foundation of γ-actinorhodin's structure is laid by a type II polyketide synthase (PKS) system, which orchestrates the assembly of a polyketide chain from simple metabolic precursors. acs.orgpnas.org

Characterization of Type II Polyketide Synthase System

The biosynthesis of actinorhodin (B73869), and by extension γ-actinorhodin, is initiated by an archetypal type II PKS. This system is composed of a set of discrete, monofunctional enzymes that act iteratively to construct the polyketide backbone. acs.orgpnas.org The core components of this minimal PKS include a heterodimeric ketosynthase (KS) and chain length factor (CLF), an acyl carrier protein (ACP), and a malonyl-CoA:ACP transacylase (MAT). pnas.org The KS-CLF heterodimer is crucial for catalyzing the chain elongation steps, while the ACP tethers the growing polyketide chain and shuttles it between the various enzymatic domains. acs.orgpnas.org

Nicotinamide (B372718) Adenine Dinucleotide Phosphate (B84403) (NADPH) Dependence in Biosynthesis

The subsequent modifications of the polyketide chain involve a series of reduction, cyclization, and aromatization reactions, some of which are dependent on the reducing power of Nicotinamide Adenine Dinucleotide Phosphate (NADPH). For instance, the actinorhodin ketoreductase (actKR) utilizes NADPH to reduce the ketone at the C9 position of the polyketide chain. acs.org Furthermore, the dimerization step, a critical juncture in the pathway, involves an NAD(P)H-dependent reductase, ActVA-4, highlighting the importance of this cofactor in the later stages of biosynthesis. nih.govoup.comnih.gov

Enzymatic Transformations and Pathway Intermediates

Following the initial assembly of the polyketide chain by the PKS machinery, a series of tailoring enzymes modify the intermediate to yield the final complex structure of γ-actinorhodin. acs.org

Post-Polyketide Synthase Tailoring Enzymes

A cascade of post-PKS enzymes, including ketoreductases, cyclases, and aromatases, are responsible for the intricate cyclization and modification of the linear polyketide. acs.orgpnas.org The actinorhodin ketoreductase (actKR) is a key enzyme that not only reduces the C9 ketone but also influences the first ring cyclization of the polyketide chain. acs.org Subsequent enzymatic actions lead to the formation of the monomeric precursor, dihydrokalafungin (B1196522) (DHK). asm.org Further modifications, including hydroxylations, are carried out by other tailoring enzymes within the actinorhodin gene cluster.

Dimerization Mechanisms and Associated Enzymes (e.g., ActVA-3)

The final and a mechanistically remarkable step in actinorhodin biosynthesis is the dimerization of two monomeric pyranonaphthoquinone units. nih.govresearchgate.net This process involves a two-component reductase-oxidase system. nih.govoup.com The NmrA-family enzyme, ActVA-ORF4 (also referred to as ActVA-4), is an NAD(P)H-dependent enzyme that catalyzes the crucial intermolecular C-C bond formation between two molecules of 8-hydroxydihydrokalafungin (DHK-OH). nih.govresearchgate.net

The cofactor-independent oxidase, ActVA-ORF3 (ActVA-3), plays a dual role in this terminal stage. It is responsible for producing the DHK-OH substrate for the dimerization reaction and also for oxidizing the resulting dimer to form the final actinorhodin product. nih.gov Inactivation of actVA-3 has been shown to significantly decrease the production of actinorhodin. nih.govoup.comresearchgate.net The formation of γ-actinorhodin, the lactone form of actinorhodin, is believed to be coupled to the export of actinorhodin from the cell, a process in which gene products from the actII and actVA regions are implicated. nih.govresearchgate.netnih.gov

| Enzyme/Protein | Function in γ-Actinorhodin Biosynthesis |

| Type II Polyketide Synthase (PKS) | |

| Ketosynthase (KS) / Chain Length Factor (CLF) | Catalyzes the iterative condensation of malonyl-CoA units to elongate the polyketide chain. pnas.org |

| Acyl Carrier Protein (ACP) | Tethers and shuttles the growing polyketide chain between PKS enzymes. acs.orgpnas.org |

| Malonyl-CoA:ACP Transacylase (MAT) | Loads malonyl-CoA extender units onto the ACP. pnas.org |

| Post-PKS Tailoring Enzymes | |

| Actinorhodin Ketoreductase (actKR) | Reduces the C9 ketone and influences the initial cyclization of the polyketide chain. acs.org |

| ActVA-ORF4 (ActVA-4) | An NAD(P)H-dependent enzyme that catalyzes the dimerization of two 8-hydroxydihydrokalafungin molecules. nih.govresearchgate.net |

| ActVA-ORF3 (ActVA-3) | A cofactor-independent oxidase that produces the substrate for dimerization and oxidizes the dimer to form actinorhodin. nih.gov |

| actII-ORF2, actII-ORF3, actVA-ORF1 | Implicated in the export of actinorhodin and the coupled synthesis of γ-actinorhodin. nih.govresearchgate.netnih.gov |

Oxidative Lactonization in Gamma-Actinorhodin Formation

The formation of γ-actinorhodin involves a key chemical transformation known as oxidative lactonization. researchgate.net This process is central to converting the actinorhodin molecule into its lactone derivative. Research into the synthesis of related dimeric pyranonaphthoquinones has led to the optimization of conditions required for this oxidative lactonization step. researchgate.netthieme-connect.com Synthetic chemistry approaches have successfully demonstrated the conversion of intermediates into ent-hemi-γ-actinorhodin, underscoring the feasibility and importance of this reaction type. researchgate.netthieme-connect.com

In the biosynthetic context within Streptomyces coelicolor, the conversion to the γ-lactone form is not a random event. The enzymatic machinery of the actinorhodin pathway facilitates this specific modification. utupub.fi Studies involving the two-component ActVA-Orf5–ActVB system have observed the formation of epoxyquinone products that are γ-lactone compounds, suggesting these enzymes could be responsible for the oxidative lactonization of the dihydrokalafungin intermediate. utupub.fi This reaction highlights a critical tailoring step that diversifies the final products of the biosynthetic pathway.

Conversion of Actinorhodin to this compound (Lactone Form)

This compound is the lactone form of actinorhodin. researchgate.netasm.org It is a distinct blue pigment produced by Streptomyces coelicolor A3(2), particularly under specific culture conditions, such as nutrient limitation or at a medium pH of 6.0 to 7.5. researchgate.netnih.gov Under these conditions, γ-actinorhodin can be found both inside the cell and secreted into the medium. researchgate.netnih.gov In contrast, at a more acidic pH of 4.5 to 5.5, the production of actinorhodin is favored, and it remains exclusively intracellular. researchgate.netnih.gov

The conversion of intracellular actinorhodin to its γ-lactone form appears to be intricately linked with its export from the bacterial cell. researchgate.netnih.gov Analysis of mutants with defects in specific export-related genes has shown that they are impaired in the production of γ-actinorhodin. researchgate.netasm.orgnih.gov This suggests that the synthesis of γ-actinorhodin from actinorhodin is coupled to the export process. researchgate.netdntb.gov.ua

Genetic Architecture of the act Biosynthetic Gene Cluster

The biosynthesis of actinorhodin and its derivatives, including γ-actinorhodin, is directed by a set of genes organized into the actinorhodin (act) biosynthetic gene cluster in Streptomyces coelicolor. nih.govoup.com This cluster is a well-studied example of a type II polyketide synthase (PKS) system. oup.comoup.com Such clusters contain all the necessary genetic information, encoding the enzymes for synthesizing the polyketide backbone, as well as the tailoring enzymes that modify the initial structure to produce the final bioactive compound. oup.comrsc.org The organization of these genes into a single locus allows for coordinated regulation and the efficient production of the secondary metabolite. biorxiv.org

Organization and Functional Assignment of act Genes (e.g., SCO5076 to SCO5092)

The act gene cluster spans from SCO5076 to SCO5092 in the S. coelicolor genome and consists of 22 open reading frames (ORFs). nih.govoup.com These genes are organized into distinct transcriptional units, each responsible for different stages of the biosynthetic pathway. oup.com The core of the cluster is the minimal PKS, encoded by actI-ORF1 (β-ketosynthase), actI-ORF2 (chain length factor), and actI-ORF3 (acyl carrier protein), which together produce the initial linear octaketide chain. oup.comoup.com

Subsequent modifications are carried out by enzymes encoded in other regions of the cluster. The actIII gene encodes a ketoreductase, actVII an aromatase, and actIV a cyclase, which together form a key bicyclic intermediate. oup.comoup.com Further tailoring reactions, such as hydroxylations and ring formations, are catalyzed by enzymes encoded by the actVI, actVA, and actVB gene regions to yield the final actinorhodin molecule. oup.comoup.com The cluster also contains regulatory genes, like actII-ORF4, and genes implicated in export. nih.govoup.com

Table 1: Key Genes in the act Biosynthetic Gene Cluster and Their Functions

| Gene Region/ORF | Encoded Protein/Function | Reference |

|---|---|---|

| actI (ORFs 1, 2, 3) | Minimal Polyketide Synthase (PKS): Forms the 16-carbon polyketide backbone. | oup.comnih.govasm.org |

| actIII | Ketoreductase: Modifies the polyketide chain. | oup.comoup.com |

| actIV | Cyclase: Catalyzes ring formation to create a bicyclic intermediate. | oup.comoup.com |

| actVII | Aromatase: Modifies the polyketide chain. | oup.comoup.com |

| actVI | Tailoring Enzymes: Involved in stereospecific pyran ring formation. | oup.comoup.comnih.gov |

| actVA | Tailoring and Export Enzymes: Includes hydroxylases and proteins involved in export. | oup.comnih.gov |

| actVB | Monooxygenase Component: Works with ActVA-Orf5 in dimerization. | utupub.fiasm.org |

| actII-ORF4 | SARP (Streptomyces Antibiotic Regulatory Protein): Pathway-specific transcriptional activator. | oup.com |

| actII-ORF2 (actA) | Export Pump (MFS type): Implicated in actinorhodin/γ-actinorhodin export. | nih.govnih.govresearchgate.net |

| actII-ORF3 (actB) | Export Pump (RND type): Implicated in actinorhodin/γ-actinorhodin export. | researchgate.netresearchgate.net |

| actVA-ORF1 | Transmembrane Protein: Implicated in export, shows similarity to ActII-ORF2. | researchgate.netnih.govdrugbank.com |

Implication of Specific Genes in Biosynthesis and Export (e.g., actII-ORF2, actII-ORF3, actVA-ORF1)

Several genes within the act cluster are directly implicated in the transport of the antibiotic and the formation of γ-actinorhodin. researchgate.net Mutational analyses have been crucial in elucidating the functions of these genes.

actII-ORF2 (also known as actA) and actII-ORF3 (actB) : These two genes are encoded in the actAB operon and are crucial for normal actinorhodin production levels. nih.govasm.org They encode two putative export pumps, with ActA belonging to the Major Facilitator Superfamily (MFS) and ActB to the Resistance-Nodulation-Division (RND) family of transporters. researchgate.net Their primary role is believed to be the export of actinorhodin from the cell, which prevents the accumulation of the toxic antibiotic and may alleviate product inhibition of the biosynthetic enzymes. nih.govasm.org Crucially, mutants with lesions in actII-ORF2 or actII-ORF3 show impaired production of γ-actinorhodin, providing strong evidence that its formation is linked to export. researchgate.netasm.orgnih.gov

actVA-ORF1 : This gene, located in the actVA region of the cluster, encodes a transmembrane protein. nih.govdrugbank.com Sequence analysis revealed that its protein product has a strong resemblance to that of actII-ORF2 (ActA). nih.gov This similarity suggests that the two proteins may have related or cooperative functions in exporting actinorhodin. nih.gov Like the actII mutants, strains with mutations in actVA-ORF1 are also deficient in producing γ-actinorhodin. researchgate.netasm.orgdntb.gov.ua This finding further supports the model where the conversion of actinorhodin to its γ-lactone form is coupled with its transport out of the cell, mediated by a complex of membrane proteins including ActA, ActB, and ActVA-ORF1. researchgate.net

Table 2: Compounds Mentioned in This Article

| Compound Name |

|---|

| γ-Actinorhodin |

| Actinorhodin |

| ent-Hemi-γ-actinorhodin |

| Dihydrokalafungin |

Regulatory Mechanisms of Gamma Actinorhodin Production

Quorum Sensing and Gamma-Butyrolactone (GBL) Systems

Quorum sensing, a cell-to-cell communication mechanism, plays a pivotal role in orchestrating the production of many secondary metabolites in Streptomyces, including gamma-actinorhodin. This process relies on small, diffusible signaling molecules, most notably gamma-butyrolactones (GBLs), which accumulate in the environment as the bacterial population grows. asm.orgnih.gov

In S. coelicolor, the GBL signaling cascade is mediated by specific receptor proteins that act as transcriptional regulators. asm.orgfrontiersin.orgrcsb.org Two key players in this system are ScbR and AtrA.

ScbR (Streptomyces coelicolor butyrolactone receptor): ScbR is a TetR-family transcriptional regulator that directly binds to GBLs. oup.com In the absence of its GBL ligand, ScbR represses the transcription of genes involved in antibiotic production. asm.orgnih.gov Upon binding to GBLs, ScbR undergoes a conformational change, causing it to dissociate from its DNA binding sites and thereby derepressing the expression of its target genes. rcsb.org ChIP-seq analysis has revealed that ScbR's targets include genes involved in primary and secondary metabolism, morphological differentiation, and stress responses. nih.gov

AtrA (Actinorhodin transcriptional regulator A): AtrA is another TetR-family regulator that positively influences actinorhodin (B73869) biosynthesis. oup.comresearchgate.net Unlike ScbR, which has a broad range of targets, AtrA appears to have a more specific role in activating the actinorhodin biosynthetic pathway. researchgate.netasm.org It does so by directly binding to the promoter of actII-ORF4, the pathway-specific activator gene for actinorhodin production. researchgate.netasm.org Disruption of the atrA gene leads to a significant reduction in actinorhodin production. researchgate.net

The production of this compound is often mutually exclusive with the synthesis of other secondary metabolites, such as the yellow-pigmented polyketide coelimycin. Recent studies suggest that the GBL receptors ScbR and AtrA form a sophisticated regulatory switch that governs this phenomenon. orcid.orgbiorxiv.orgorcid.org This ensures a temporal separation of antibiotic production, with coelimycin being produced earlier in the lifecycle, followed by actinorhodin. nih.govbiorxiv.org This regulatory network prevents the simultaneous and potentially wasteful production of multiple antibiotics.

The actII-ORF4 gene product is a central figure in the regulation of the actinorhodin biosynthetic gene cluster. rug.nlresearchgate.netjmb.or.kr It belongs to the SARP (Streptomyces Antibiotic Regulatory Protein) family of transcriptional activators, which are commonly found within antibiotic biosynthetic gene clusters and are responsible for switching on the expression of the structural genes. asm.orgfrontiersin.orgnih.gov

The expression of actII-ORF4 itself is tightly regulated, increasing significantly as the culture transitions from exponential growth to the stationary phase. rug.nl This growth-phase-dependent expression is a key factor in the timing of actinorhodin production. rug.nl Once produced, the ActII-ORF4 protein binds to specific DNA sequences within the promoter regions of the actinorhodin biosynthetic genes, thereby activating their transcription. nih.govnih.govasm.org Overexpression of actII-ORF4 can lead to enhanced and even premature actinorhodin production, highlighting its critical role as a rate-limiting factor. rug.nl The transcriptional activity of actII-ORF4 is also influenced by various global regulators, including AfsR/AfsK and SCO6993, which respond to a range of intracellular and extracellular signals. jmb.or.krjmb.or.kr

Environmental and Nutritional Modulations

The production of this compound is highly sensitive to environmental conditions and the availability of nutrients. researchgate.netnih.gov These external factors can significantly impact the metabolic state of the cell, thereby influencing the flux through the biosynthetic pathway and the stability of the final product.

The type and concentration of the available carbon source have a profound effect on this compound biosynthesis. Glucose, while supporting robust growth, can exert a repressive effect on the production of many secondary metabolites, including actinorhodin, a phenomenon known as carbon catabolite repression. universiteitleiden.nlpsu.edusci-hub.st

High concentrations of glucose have been shown to inhibit actinorhodin production in both S. coelicolor and the closely related Streptomyces lividans. asm.orgnih.govoup.comresearchgate.net This repression is mediated, at least in part, by the downregulation of key regulatory genes, such as afsR2, which is involved in stimulating secondary metabolism. universiteitleiden.nlsci-hub.stasm.orgnih.gov Conversely, replacing glucose with alternative carbon sources like glycerol (B35011) or fructose (B13574) can alleviate this repression and lead to enhanced actinorhodin production. asm.orgnih.govresearchgate.net The specific rate of actinorhodin production has been shown to be inversely related to increasing levels of glucose. oup.com

| Carbon Source | Effect on Actinorhodin Production | Reference |

|---|---|---|

| Glucose (High Concentration) | Inhibitory/Repressive | universiteitleiden.nlasm.orgoup.comresearchgate.net |

| Glycerol | Promotes Production | asm.orgnih.gov |

| Fructose | Can Promote Production | researchgate.net |

| Cellobiose | Repressive (due to hydrolysis to glucose) | universiteitleiden.nl |

| Xylose | Stimulatory | universiteitleiden.nl |

The pH of the culture medium is a critical environmental parameter that influences multiple aspects of this compound production. researchgate.netnih.govdntb.gov.ua The biosynthesis, chemical stability, and cellular localization of actinorhodin and its derivatives are all pH-dependent.

Studies have shown that at a lower pH range of 4.5 to 5.5, the production of actinorhodin is significant, and the pigment is found exclusively intracellularly. researchgate.netnih.govdntb.gov.ua In contrast, at a more neutral pH range of 6.0 to 7.5, a different blue pigment, identified as this compound, is produced both intracellularly and extracellularly. researchgate.netnih.govdntb.gov.ua This suggests that the conversion of actinorhodin to this compound and its subsequent export may be favored at a higher pH. researchgate.net The stability of this compound is also affected by pH; it is more stable under acidic conditions but can undergo hydrolysis of its lactone ring in alkaline environments. evitachem.com

| pH Range | Predominant Pigment | Localization | Reference |

|---|---|---|---|

| 4.5 - 5.5 | Actinorhodin | Exclusively Intracellular | researchgate.netnih.govdntb.gov.ua |

| 6.0 - 7.5 | This compound | Intracellular and Extracellular | researchgate.netnih.govdntb.gov.ua |

Iron Restriction as an Inducer of Biosynthesis

Iron availability is another crucial environmental factor that modulates the production of this compound. Iron limitation has been found to enhance both the intracellular production and the export of the antibiotic in S. coelicolor A3(2). nih.govoup.com The excretion of this compound, the lactone form of actinorhodin, appears to be closely linked to conditions of iron deficiency. oup.com This effect is particularly pronounced when the bacterium is grown with nitrate (B79036) as the nitrogen source instead of ammonium (B1175870). nih.govoup.com

The induction of actinorhodin production under iron-restricted conditions can also be triggered by interspecies competition. During coculture with Myxococcus xanthus, S. coelicolor enhances its production of actinorhodin. nih.govnih.gov This is because M. xanthus produces a siderophore, myxochelin, which effectively scavenges iron from the environment, creating iron-restricted conditions for S. coelicolor. nih.gov This chemical competition activates the actinorhodin biosynthetic gene cluster. nih.gov The effect is specific to iron; as the amount of iron in the media increases, the production of actinorhodin decreases. nih.gov This response can be mimicked in pure cultures of S. coelicolor by adding an iron chelator, which also induces actinorhodin production. nih.govresearchgate.net

Intracellular Signaling Pathways and Metabolic Network Integration

Correlation of Cyclic Adenosine (B11128) Monophosphate (cAMP) Levels with Actinorhodin Production

Cyclic adenosine monophosphate (cAMP) is a key intracellular signaling molecule in Streptomyces coelicolor that plays an important role in regulating morphological development and antibiotic production. frontiersin.orgresearchgate.netnih.govnih.gov Multi-omics analyses have revealed a strong positive correlation between both intracellular and extracellular cAMP abundance and the production of actinorhodin. frontiersin.orgnih.gov Strains engineered to produce actinorhodin show substantially higher levels of cAMP compared to non-producing strains. frontiersin.orgnih.gov

Furthermore, the external addition of cAMP to S. coelicolor cultures has been shown to improve cell growth and enhance antibiotic production. frontiersin.orgresearchgate.netnih.gov The mechanism by which cAMP exerts this positive effect appears to be linked to purine (B94841) metabolism. frontiersin.org Supplementation with cAMP leads to an increase in guanine (B1146940) levels and the expression of purine metabolism genes, which in turn mediates the positive effect on actinorhodin production. frontiersin.orgresearchgate.net Disruption of the gene cya, which encodes adenylate cyclase, results in a mutant that cannot produce cAMP and is defective in actinorhodin production, further cementing the role of cAMP as a crucial regulator. sci-hub.st

Analysis of Redox Homeostasis and Energy Metabolism (NADPH, ATP)

The biosynthesis of polyketides like actinorhodin is an energy-intensive process that requires a significant supply of metabolic energy in the form of ATP and reducing power, primarily as NADPH. biorxiv.org A highly active oxidative metabolism is correlated with the induction of actinorhodin biosynthesis. mdpi.com The cell's energy state, often represented by the ATP/ADP ratio, is a critical factor; a high ratio, resulting from active oxidative phosphorylation, is clearly correlated with actinorhodin production. biorxiv.org Strains expressing the actinorhodin gene cluster show higher levels of important cofactors such as ATP and NADPH. researchgate.net

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a central route for generating the NADPH required for polyketide biosynthesis and for combating oxidative stress. biorxiv.orgnih.gov Metabolic flux analysis shows that in actinorhodin-producing strains, the production of NADPH is often higher than the immediate biosynthetic needs, suggesting a key role for enzymes like nicotinamide (B372718) nucleotide transhydrogenase in maintaining redox homeostasis. researchgate.netplos.org The benzoquinone structure of actinorhodin itself is redox-active, and its presence can influence the cellular redox environment. biorxiv.orgresearchgate.net The regulation of actinorhodin production is therefore tightly linked to the cell's ability to manage its energy charge and maintain redox balance. biorxiv.org

Table 2: Key Metabolic Factors in Actinorhodin Production

| Factor | Role in Actinorhodin Biosynthesis | Reference |

| cAMP | Positively correlated with production; supplementation enhances synthesis. | frontiersin.orgnih.gov |

| ATP | High ATP/ADP ratio is correlated with production; provides energy for biosynthesis. | biorxiv.orgresearchgate.net |

| NADPH | Essential reducing cofactor supplied by the Pentose Phosphate Pathway. | biorxiv.orgresearchgate.net |

Competition for Precursors with Primary and Other Secondary Metabolic Pathways (e.g., Triacylglycerol Biosynthesis)

Actinorhodin is a polyketide synthesized from simple precursors derived from primary metabolism, primarily acetyl-CoA and malonyl-CoA. nih.govfrontiersin.orgmdpi.com These same building blocks are also essential for other major metabolic pathways, most notably fatty acid biosynthesis, which leads to the formation of triacylglycerols (TAGs) for energy storage. frontiersin.org This shared reliance on a limited pool of precursors creates metabolic competition within the cell. researchgate.netplos.org

Metabolic flux analyses suggest a direct competition between the actinorhodin and TAG biosynthetic pathways for their common precursor, acetyl-CoA. researchgate.netplos.org The cell manages this competition through temporal regulation. During the exponential growth phase, primary metabolism is prioritized, and precursors like acetyl-CoA are channeled towards biomass and the synthesis of TAGs, which accumulate within the cell. frontiersin.org As the culture enters the stationary phase, a metabolic switch occurs. The accumulated TAGs are then degraded, releasing a pool of acetyl-CoA that becomes available for the biosynthesis of polyketides like actinorhodin. frontiersin.org Therefore, the regulation of carbon storage metabolism plays a significant role in supplying precursors for antibiotic production. nih.gov This intricate balance ensures that the production of secondary metabolites does not fatally compromise the primary metabolic health of the organism.

Molecular Mechanism of Action Research

Elucidation of Cellular and Subcellular Targets in Bacterial Pathogens

The antibacterial action of γ-actinorhodin is multifaceted, targeting several key cellular processes in bacterial pathogens. Unlike many antibiotics that inhibit the synthesis of specific macromolecules, γ-actinorhodin's mechanism involves a broader disruption of bacterial cell metabolism and membrane function. evitachem.comresearchgate.net This distinct mode of action makes it a promising candidate for combating antibiotic resistance. evitachem.com Research indicates that its bactericidal effects are primarily due to the collapse of the proton motive force and the generation of harmful reactive oxygen species. evitachem.comresearchgate.net

A primary mechanism of γ-actinorhodin's antibacterial activity is its ability to disrupt the proton motive force (PMF) across the bacterial cytoplasmic membrane. evitachem.comresearchgate.net The PMF is essential for numerous cellular functions, including ATP synthesis, active transport, and flagellar rotation. researchgate.net The collapse of the PMF by γ-actinorhodin is a key factor in its potent bactericidal effect. evitachem.com Studies using PMF-responsive probes have demonstrated this disruption in bacteria such as Staphylococcus aureus. researchgate.net This effect on membrane energetics distinguishes γ-actinorhodin from agents that cause physical disruption and leakage of the membrane. researchgate.net While other membrane-active antibiotics may form pores, leading to the leakage of cytoplasmic contents, γ-actinorhodin's impact on the bacterial membrane appears to be functionally distinct. researchgate.netscholaris.ca

Gamma-actinorhodin is a redox-active compound that induces the production of reactive oxygen species (ROS) within bacterial cells, leading to significant oxidative stress. evitachem.comresearchgate.netnih.gov This generation of ROS is considered a fundamental aspect of its bactericidal activity. nih.gov The resulting oxidative damage affects multiple cellular components, including DNA, proteins, and lipids. scholaris.canih.govresearchgate.net The sensitivity of S. aureus mutants lacking superoxide (B77818) dismutase to γ-actinorhodin further supports the hypothesis that its antibacterial action is mediated by ROS generation. nih.gov The redox activity of the quinone groups in its structure is implicated in this process, where reduction of these groups can lead to the formation of superoxide radical anions and subsequently other ROS like hydrogen peroxide. scholaris.caresearchgate.net

This compound directly interacts with bacterial cell membranes, which is crucial for its bactericidal action. evitachem.com This interaction leads to the collapse of the proton motive force, disrupting essential cellular functions. evitachem.com While it acts on the bacterial membrane, its mechanism is distinct from other membrane-perturbing agents that cause significant physical damage and leakage of intracellular contents. whiterose.ac.uk The interaction appears to be more targeted towards disrupting membrane energetics. researchgate.net Studies on the parent compound, actinorhodin (B73869), suggest that the cell envelope is a significant target, with mutations in the walRKHI operon of Staphylococcus aureus, which is involved in cell wall homeostasis, conferring low-level resistance. scholaris.canih.govresearchgate.net

Analysis of Induced Cellular Stress Responses in Target Organisms

In response to the cellular damage caused by γ-actinorhodin, bacterial cells activate several stress response systems. These responses are a clear indication of the multifaceted nature of the compound's mechanism of action, which appears to involve oxidative damage to a variety of cellular targets. scholaris.canih.gov

Treatment with actinorhodin, the parent compound of γ-actinorhodin, triggers the activation of stress responses aimed at managing oxidative damage. scholaris.canih.govresearchgate.net Transcriptome profiling has revealed the induction of genes involved in repairing oxidatively damaged DNA and proteins. scholaris.ca In Streptomyces coelicolor, the producing organism, the extracellular form, γ-actinorhodin, can activate the SoxR regulon. researchgate.netasm.org The SoxR transcription factor is known to sense and regulate the cellular response to superoxide and redox-active small molecules. researchgate.netsnu.ac.kr The activation of the SoxR regulon by γ-actinorhodin leads to the expression of genes that may help in mitigating the effects of oxidative stress, including those encoding for efflux pumps and monooxygenases. asm.org

The cellular damage induced by actinorhodin extends to proteins, prompting the activation of protein damage response systems. scholaris.canih.govresearchgate.net Studies have shown that both actinorhodin and the related antibiotic cervimycin induce the CtsR/HrcA operon, which is involved in managing protein damage. researchgate.net In S. coelicolor, the degradation of certain proteins, like the ECF σ factor SigT, is dependent on the ClpP protease, which is a key component of the cellular machinery for degrading damaged or misfolded proteins. nih.gov The induction of these protein quality control systems underscores the significant stress placed on cellular proteins by the action of these redox-active antibiotics. researchgate.net

Interactive Data Tables

Table 1: Cellular Targets of γ-Actinorhodin in Bacterial Pathogens

| Cellular Target | Effect of γ-Actinorhodin | Key Research Finding |

| Proton Motive Force (PMF) | Disruption/Collapse | Leads to disruption of essential cellular functions like ATP synthesis. evitachem.comresearchgate.net |

| Cellular Redox State | Induction of Reactive Oxygen Species (ROS) | Causes oxidative stress and damage to cellular macromolecules. evitachem.comresearchgate.netnih.gov |

| Bacterial Cell Membrane | Interaction and Disruption of Energetics | Collapses the proton motive force without causing significant physical leakage. evitachem.comresearchgate.netwhiterose.ac.uk |

Table 2: Induced Cellular Stress Responses to γ-Actinorhodin

| Stress Response System | Trigger | Bacterial Response |

| Oxidative Damage Management | Increased Reactive Oxygen Species (ROS) | Activation of the SoxR regulon and genes for DNA and protein repair. scholaris.caresearchgate.netasm.org |

| Protein Damage Response | Damaged or Misfolded Proteins | Induction of the CtsR/HrcA operon and involvement of proteases like ClpP. researchgate.netnih.gov |

Engagement of DNA Damage Repair Pathways

Research into the molecular mechanism of γ-actinorhodin has revealed its ability to induce specific DNA damage repair pathways in bacteria. Upon exposure to γ-actinorhodin, bacterial cells activate responses to certain types of DNA damage. Current time information in Magadi, KE.researchgate.net This is evidenced by the transcriptional upregulation of genes involved in DNA repair processes. scholaris.ca

Notably, treatment of Staphylococcus aureus with γ-actinorhodin leads to the induction of the dinB and nth genes. scholaris.ca The dinB gene encodes DNA polymerase IV, an enzyme involved in the error-prone repair of some forms of DNA damage, while the nth gene encodes endonuclease III, which is responsible for the removal of oxidized pyrimidines from DNA. scholaris.ca This suggests that γ-actinorhodin may cause oxidative damage to DNA. researchgate.net

Interestingly, the induction of the DNA damage response by γ-actinorhodin appears to be selective. Studies have shown that key genes of the LexA-dependent SOS response, such as recA, lexA, uvrA, and uvrB, are not upregulated in the presence of γ-actinorhodin. researchgate.netscholaris.ca This indicates that the cellular response to γ-actinorhodin-induced DNA damage is distinct from the classical SOS response pathway, which is typically triggered by extensive DNA damage. scholaris.canih.gov

The engagement of these specific DNA repair pathways, coupled with the induction of oxidative stress and protein damage responses, points to a multifaceted mechanism of action for γ-actinorhodin that involves multiple cellular targets. Current time information in Magadi, KE.researchgate.net

Table 1: Upregulation of DNA Damage Repair Genes in S. aureus by γ-Actinorhodin

| Gene | Encoded Protein/Function | Observed Effect |

|---|---|---|

| dinB | DNA polymerase IV (error-prone repair) | Upregulated |

| nth | Endonuclease III (oxidized pyrimidine (B1678525) removal) | Upregulated |

| recA | Recombinase A (SOS response) | No significant upregulation |

| lexA | LexA repressor (SOS response) | No significant upregulation |

| uvrA | UvrA (SOS response) | No significant upregulation |

| uvrB | UvrB (SOS response) | No significant upregulation |

Data derived from studies on the transcriptional response of S. aureus to actinorhodin treatment. scholaris.ca

Investigations into Acquired Resistance Mechanisms

The potential for bacteria to develop resistance to antibiotics is a critical factor in evaluating their therapeutic potential. Investigations into acquired resistance mechanisms against γ-actinorhodin have been a key area of research.

Characterization of Low Potential for Resistance Development

Table 2: Summary of Serial Passage Experiment with γ-Actinorhodin

| Organism | Duration of Exposure | Concentration of γ-Actinorhodin | Outcome |

|---|---|---|---|

| Staphylococcus aureus SH1000 | 20 days | Sub-MIC | No increase in MIC observed |

Genetic and Chemical-Genetic Approaches to Identify Resistance Mediators (e.g., walRKHI operon)

Despite the low frequency of resistance development, researchers have employed genetic and chemical-genetic strategies to identify the molecular mediators that could potentially confer resistance to γ-actinorhodin. These studies have successfully identified the walRKHI (also known as yycFGHI) operon as a key player in low-level resistance in Staphylococcus aureus. researchgate.netscholaris.ca

The walRKHI operon encodes a two-component signal transduction system, consisting of the sensor kinase WalK and the response regulator WalR, along with two accessory proteins, WalH and WalI. This system is essential for controlling cell wall metabolism and is a critical regulator of cell growth. researchgate.net

By generating γ-actinorhodin-resistant mutants through serial passage in the laboratory, researchers have been able to isolate strains with mutations in the walRK genes. scholaris.ca These mutations were found to confer a low-level resistance to γ-actinorhodin, with MIC values increasing by 2- to 16-fold compared to the parent strain. scholaris.ca The resistance conferred by these mutations was largely specific to γ-actinorhodin, as the mutants generally did not show cross-resistance to other classes of antibiotics. scholaris.ca This indicates that the resistance mechanism is not a general one, such as an efflux pump with broad specificity, but is instead specifically related to the mechanism of action of γ-actinorhodin, which is thought to involve the cell envelope. researchgate.netscholaris.ca

The identification of the walRKHI operon as a mediator of resistance provides valuable insights into the cellular pathways affected by γ-actinorhodin and further supports the hypothesis that the cell envelope is a significant target of this compound. researchgate.netscholaris.ca

**Table 3: Mutations in the walRKHI Operon Conferring γ-Actinorhodin Resistance in *S. aureus***

| Gene | Nature of Mutation | Effect on γ-Actinorhodin MIC |

|---|---|---|

| walR | Not specified in detail | Increase (low-level) |

| walK | Not specified in detail | Increase (low-level) |

Summary of findings from the characterization of γ-actinorhodin-resistant mutants. scholaris.ca

Advanced Research Methodologies and Applications

Analytical Approaches for Metabolite Profiling and Structural Elucidation

Comprehensive analysis of γ-actinorhodin involves a combination of spectroscopic, mass spectrometric, and chromatographic techniques. These methods allow for detailed metabolite profiling and unambiguous confirmation of its molecular structure.

Spectroscopic methods are fundamental for the initial identification and characterization of γ-actinorhodin.

UV-Visible Spectroscopy: This technique is widely used for the detection and quantification of γ-actinorhodin due to its chromophoric nature. The compound exhibits distinct absorption maxima in the visible and ultraviolet regions of the electromagnetic spectrum. evitachem.com In alkaline conditions, it appears blue, while it turns red in acidic environments. benchchem.com The UV-visible absorption spectrum for γ-actinorhodin, the lactone form of actinorhodin (B73869), shows characteristic peaks at 542 nm and 583 nm. asm.org This pH-dependent color change and specific absorbance profile are useful for its identification. asm.orgnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the functional groups present in the γ-actinorhodin molecule. nih.govwhiterose.ac.uk Analysis of the infrared spectrum reveals characteristic absorption bands corresponding to the various bonds within its structure, such as those in its lactone ring and hydroxyl groups. evitachem.comwhiterose.ac.uk FTIR has also been utilized in broader metabolic studies, for instance, to determine triacylglycerol content in Streptomyces coelicolor, which can be correlated with the biosynthesis of antibiotics like actinorhodin. plos.org Significant changes in IR spectra can help distinguish between monomeric forms and aggregates of related compounds. europa.eu

Table 1: Spectroscopic Data for γ-Actinorhodin

| Technique | Parameter | Observed Value/Characteristic | Reference |

|---|---|---|---|

| UV-Visible Spectroscopy | Absorption Maxima (λmax) | 542 nm and 583 nm | asm.org |

| UV-Visible Spectroscopy | pH-Dependent Color | Blue in alkaline, red in acidic conditions | benchchem.com |

| Fourier Transform Infrared (FTIR) Spectroscopy | Application | Identification of functional groups (e.g., lactone ring, hydroxyls) | nih.govwhiterose.ac.uk |

Mass spectrometry (MS) is a powerful tool for the definitive identification and structural analysis of γ-actinorhodin and related metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.netnih.gov This technique is essential for analyzing complex mixtures from bacterial cultures. researchgate.net LC-MS/MS, a tandem MS approach, has been used to detect γ-actinorhodin in samples and to study its biosynthesis and regulation. frontiersin.orgnih.gov For instance, studies have used LC-MS/MS to quantify extracellular γ-actinorhodin from culture supernatants. nih.gov The method can also confirm the glutamylation of polyamines, a related metabolic process, by detecting the mass-to-charge ratio of the resulting product. frontiersin.org

Electrospray Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique commonly used to analyze biomolecules like γ-actinorhodin. It allows for the identification of the compound and its derivatives by determining their precise molecular weight. benchchem.com Collision-induced dissociation (CID) tandem mass spectrometry with electrospray ionization is used to fragment the molecule, providing data that helps to elucidate its structure. harvard.eduacs.org

Molecular Networking: This computational approach organizes MS/MS data to visualize and annotate complex metabolomes. researchgate.netnih.gov Feature-based molecular networking has been instrumental in identifying novel actinorhodin analogs, such as a "trimeric" γ-actinorhodin, by clustering molecules with similar fragmentation patterns. researchgate.netresearchgate.net This method helps to navigate the chemical space of natural products produced by Streptomyces coelicolor and can reveal how culture conditions affect the production of different analogs. researchgate.netresearchgate.net An integrative open workflow using molecular networking successfully detected γ-actinorhodin in an actinobacterial extract, demonstrating its utility in untargeted metabolomics. oup.com

Chromatographic techniques are indispensable for the purification and quantification of γ-actinorhodin from crude extracts.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method used for the initial separation and identification of γ-actinorhodin. nih.govnih.gov The compound can be visualized on the TLC plate as distinct spots under visible light. scispace.com The retention factor (Rf) value helps in its preliminary identification; for example, using a benzene-acetic acid (9:1) solvent system, γ-actinorhodin has a reported Rf value of 0.272. scispace.com TLC has been used to compare the production levels of γ-actinorhodin under different culture conditions, showing, for instance, that its production is higher in glass bead-grown cultures compared to liquid cultures. researchgate.net It is also used to purify the compound from crude extracts for further analysis. amazonaws.com

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and sensitivity for the separation, quantification, and purification of γ-actinorhodin. benchchem.com Reverse-phase HPLC is commonly used to resolve γ-actinorhodin from other closely related actinorhodins. benchchem.comiium.edu.my HPLC analysis has been used to confirm the presence of actinorhodin compounds in various Streptomyces species and to study the effect of culture parameters like pH and glucose concentration on its production. iium.edu.myresearchgate.net Chiral HPLC analysis has even revealed the existence of enantiomers of related signaling molecules in actinomycetes. rsc.org

Table 2: Chromatographic Data for γ-Actinorhodin

| Technique | Parameter | Details | Reference |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Rf Value | 0.272 | scispace.com |

| Thin-Layer Chromatography (TLC) | Solvent System | Benzene-Acetic Acid (9:1) | scispace.com |

| High-Performance Liquid Chromatography (HPLC) | Application | Detection, quantification, and purification | benchchem.comiium.edu.my |

| High-Performance Liquid Chromatography (HPLC) | Column Type | Reverse-phase C18 | benchchem.com |

Integrating data from different "omics" platforms provides a holistic view of the cellular processes governing γ-actinorhodin production.

Transcriptome Analysis: Transcriptomics, often performed using RNA-sequencing (RNA-seq) or microarrays, measures the expression levels of all genes in an organism. frontiersin.orgnih.gov Studies have compared the transcriptomes of S. coelicolor under various conditions to understand the regulation of the actinorhodin biosynthetic gene cluster (act). nih.gov For example, a multi-omics study combined metabolome analysis with RNA-seq to show that actinorhodin production is correlated with cyclic AMP (cAMP) levels and that cAMP supplementation alters the expression of purine (B94841) metabolism genes. frontiersin.org

Proteome and Metabolome Integration: Proteomics identifies and quantifies the proteins present in a cell, while metabolomics focuses on the complete set of small-molecule metabolites. europa.eu By integrating these datasets, researchers can link the expression of biosynthetic enzymes (proteome) to the production of final products like γ-actinorhodin (metabolome). A systems biology approach that includes transcriptomics, proteomics, metabolomics, and fluxomics can be used to build predictive models that identify rate-limiting steps in metabolic networks, paving the way for rational engineering of the Streptomyces cell factory. europa.eu Such integrated analyses have revealed potential competition between the biosynthetic pathways of actinorhodin and triacylglycerols for their common precursor, acetyl-CoA. plos.org

Genetic Engineering and Synthetic Biology Strategies

Advances in genetic engineering and synthetic biology offer powerful tools to manipulate the biosynthetic pathway of γ-actinorhodin, aiming to improve yields and create novel analogs.

Rational pathway engineering involves making targeted genetic modifications based on a detailed understanding of a metabolic pathway to achieve a desired outcome, such as increased production of γ-actinorhodin.

Key targets for engineering the actinorhodin pathway include regulatory genes and transport systems. The biosynthesis of actinorhodin is controlled by a complex regulatory network. A pleiotropic regulatory gene, afsB, has been identified that positively controls the production of actinorhodin, making it a target for overexpression to potentially boost yields. nih.gov

Compound Names Mentioned

Utilization of Synthetic Promoter Libraries for Yield Optimization

The production of γ-actinorhodin, a blue-pigmented polyketide antibiotic from Streptomyces coelicolor, is a tightly regulated process. benchchem.comasm.org To enhance its yield, researchers have turned to synthetic biology, specifically the use of synthetic promoter libraries. This approach allows for the fine-tuning of gene expression, which is crucial for optimizing complex metabolic pathways. chalmers.se

A key target for this strategy is the actII-orf4 gene, which encodes a positive transcriptional regulator that activates the entire actinorhodin biosynthetic gene cluster. chalmers.sersc.org By replacing the native promoter of actII-orf4 with a library of synthetic promoters, scientists can generate a diverse population of S. coelicolor strains, each with a different level of actII-orf4 expression. chalmers.se Subsequent screening of this library can identify strains with significantly improved actinorhodin production. chalmers.se

One notable study created a synthetic promoter library by randomizing the sequences around the -10 and -35 consensus regions of the native actII-orf4 promoter. rsc.org This library was then used to control the expression of the actII-orf4 gene in S. coelicolor. rsc.org Screening of the resulting strains led to the identification of a strain, designated ScoSPL20, which exhibited a substantially higher yield and final titer of actinorhodin compared to the wild-type strain. chalmers.se Interestingly, the promoter in ScoSPL20 was found to be relatively weak but was activated much earlier in the growth phase, highlighting the importance of temporal control in metabolic engineering. chalmers.se

Another powerful engineered promoter, kasOp, has also been shown to significantly increase actinorhodin production when used to drive the expression of actII-ORF4. asm.org These findings demonstrate the successful application of synthetic promoter libraries and engineered promoters as a potent strategy for optimizing the production of secondary metabolites like γ-actinorhodin in filamentous bacteria. chalmers.seasm.org

| Strain/Promoter | Relative Actinorhodin Production | Key Characteristics |

| Wild Type (S. coelicolor) | Baseline | Native regulation of the act gene cluster. |

| ScoSPL20 | Significantly Higher Yield | Optimized expression of actII-orf4 from a synthetic promoter library, showing earlier activation. chalmers.se |

| kasOp | Highest Production Level | A strong, engineered promoter driving actII-ORF4 expression. asm.org |

| ermEp* | Higher than Wild Type | A known strong constitutive promoter used as a reference. rsc.org |

Heterologous Expression Systems for Biosynthesis

Heterologous expression, the production of a protein or a metabolic pathway in a host organism that does not naturally produce it, is a cornerstone of modern biotechnology and has been instrumental in studying and producing γ-actinorhodin. nih.govnih.govjst.go.jp The well-characterized soil bacterium Streptomyces coelicolor is a common choice for this purpose, but other hosts like Streptomyces lividans and even yeast have been explored. nih.govresearchgate.net

To create more efficient heterologous hosts, researchers have engineered strains of S. coelicolor by deleting endogenous secondary metabolite gene clusters. nih.gov This strategy aims to reduce competition for precursor molecules and energy, thereby channeling more resources towards the production of the desired compound. nih.govactinobase.org For instance, a "superhost" strain of S. coelicolor, M1146, was created by deleting the gene clusters for four native antibiotics: actinorhodin, prodiginine, CPK, and CDA. nih.govactinobase.org Reintroducing the actinorhodin gene cluster into this engineered host resulted in a dramatic increase in its production. nih.gov Further improvements were achieved by introducing mutations in genes like rpoB and rpsL, which can pleiotropically enhance secondary metabolite production. nih.gov

Streptomyces lividans is another popular host for the heterologous expression of biosynthetic gene clusters. frontiersin.orgresearchgate.net Engineered strains of S. lividans have been developed to optimize the production of various secondary metabolites, including actinorhodin. frontiersin.orgmdpi.com These engineered strains often feature the integration of global regulatory genes and the deletion of negative regulators to boost the expression of heterologous pathways. frontiersin.org

More recently, scientists have even attempted to express the actinorhodin biosynthesis pathway in yeast (Saccharomyces cerevisiae). researchgate.net While the complete biosynthesis of actinorhodin was not achieved in this system, likely due to the low activity of later pathway enzymes and potential toxicity of intermediates to the yeast cells, this work opens up new avenues for producing bacterial polyketides in eukaryotic hosts. researchgate.net

| Host Strain | Genetic Modifications | Effect on Actinorhodin Production |

| S. coelicolor M1146 | Deletion of four endogenous antibiotic gene clusters (actinorhodin, prodiginine, CPK, CDA). nih.govactinobase.org | Increased production upon reintroduction of the act gene cluster. nih.gov |

| S. coelicolor M1152 | M1146 with additional point mutations in rpoB and rpsL. nih.govactinobase.org | Further dramatic increase in actinorhodin production. nih.gov |

| Engineered S. lividans | Integration of global regulatory genes and deletion of negative regulators. frontiersin.org | Enhanced heterologous expression of actinorhodin. frontiersin.org |

Inter-microbial Interactions and Ecological Roles

Co-culture Studies and Secondary Metabolite Induction (e.g., Streptomyces coelicolor and Myxococcus xanthus)

In their natural soil habitat, bacteria exist in complex communities where they constantly interact with other microorganisms. These interactions can trigger the production of secondary metabolites that are not observed in pure laboratory cultures. frontiersin.orgnih.gov The co-culturing of different microbial species is a powerful technique to mimic these natural interactions and unlock the hidden biosynthetic potential of bacteria like Streptomyces coelicolor. frontiersin.org

A classic example of this is the interaction between S. coelicolor and the predatory bacterium Myxococcus xanthus. frontiersin.orgnih.gov When these two bacteria are grown together, S. coelicolor significantly increases its production of actinorhodin, in some cases by up to 20-fold. nih.gov This response is believed to be a defense mechanism to repel the predatory M. xanthus. frontiersin.org The interaction also triggers the formation of aerial mycelium in S. coelicolor. nih.gov

Studies have shown that this induction of actinorhodin production is not dependent on direct physical contact between the two bacteria. nih.govresearcher.life Instead, it is mediated by chemical signals exchanged between them. nih.gov This phenomenon highlights the intricate chemical communication that governs microbial interactions in the environment. The study of such co-cultures provides valuable insights into the ecological roles of antibiotics and can lead to the discovery of novel bioactive compounds. frontiersin.org

Role of Chemical Competition in Actinorhodin Biosynthesis

The enhanced production of actinorhodin by S. coelicolor in the presence of M. xanthus is a direct result of chemical competition, specifically for iron. frontiersin.orgnih.govresearchgate.net Iron is an essential nutrient for most bacteria, and in a co-culture environment, a battle for this limited resource ensues. nih.gov

M. xanthus enhances its production of a siderophore called myxochelin. nih.govresearchgate.net Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge for iron. mdpi.com The increased production of myxochelin allows M. xanthus to dominate the iron scavenging process, effectively creating an iron-restricted environment for S. coelicolor. nih.gov

This iron-limited condition triggers a stress response in S. coelicolor, leading to the activation of the actinorhodin biosynthetic gene cluster. nih.govresearchgate.net This chemical competition for iron, therefore, acts as a specific trigger for antibiotic biosynthesis. nih.gov This finding suggests that the availability of key ions can be a powerful modulator of secondary metabolism in Streptomyces and could be exploited to enhance the production of valuable antibiotics. nih.gov

Discovery and Derivatization of Novel Actinorhodin Analogs

Identification and Characterization of Novel Multimeric Structures (e.g., Theta-Actinorhodin)

Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS) combined with computational tools, have enabled a deeper exploration of the metabolome of Streptomyces coelicolor. umn.edunih.gov These powerful methods have led to the discovery of novel analogs of actinorhodin, expanding our understanding of the biosynthetic capabilities of this model organism. umn.edunih.gov

One of the most significant recent discoveries is the identification of θ-actinorhodin (theta-actinorhodin), the first known trimeric benzoisochromanequinone natural product. umn.edunih.gov This complex molecule is a trimer of γ-actinorhodin, showcasing a previously unknown level of multimerization in this class of compounds. nih.gov The discovery was made possible through a combined metabolomics and proteomics approach, which allowed for the sensitive detection and characterization of this novel structure. umn.edu

The identification of θ-actinorhodin and other multimeric actinorhodin analogs suggests that the biosynthetic pathway may be more complex and flexible than previously thought. umn.edunih.govucl.ac.uk Further research into the enzymatic machinery responsible for these dimerization and trimerization events could open up new avenues for the combinatorial biosynthesis of novel polyketides with potentially unique biological activities.

Compound Reference Table

| Compound Name |

| γ-Actinorhodin |

| Actinorhodin |

| Undecylprodigiosin |

| Calcium-dependent antibiotic (CDA) |

| Methylenomycin |

| CPK |

| Chloramphenicol |

| Congocidine |

| Myxochelin |

| θ-Actinorhodin |

| Sancycline |

| Acetyldithranol |

| Nanaomycin D |

| 6-deoxydihydrokalafungin (6-DDHK) |

| Dihydrokalafungin (B1196522) (DHK) |

| SEK4 |

| SEK4b |

| Malonyl-CoA |

| Erythromycin |

| Auroramycin |

| Bipentaromycin |

| 8-demethyl-tetracenomycin (8-DMTC) |

| Murayaquinone |

| Dehydrorabelomycin |

| Actinomycin D |

| Fredericamycin |

| Capreomycin |

| Viomycin |

| Streptomycin |

| Geldanamycin |

| Elaiophylin |

| Avermectin |

| Anisomycin |

| Novobiocin |

| Tetracenomycin |

| Alnumycin |

| Granaticin |

| Medermycin |

| Naphthocyclinone |

| Kalafungin |

| (S)-NHAB |

| Demethylenenocardamine |

| Nocardamine |

| Alchivemycin A |

| Desferrioxamines |

| Avenolide |

| Methylenomycin furans |

| Prodiginine |

| Pyocyanin |

| Tetracycline |

| Daunorubicin |

| Lovastatin |

| Kocurin |

| Daptomycin |

| Meridamycin |

| Vancoresmycin |

| Gamma aminobutyric acid |

| Cannabigerolic acid |

| 6-deoxyerythronolide B |

| Enniatin |

| Pikromycin |

| Xanthine |

| Gluconic acid |

| Poly-3-hydroxybutyric acid |

| L-amicetose |

| Pyrrole-2-carboxylic acid |

| Phenalinolactone |

Discovery and Derivatization of Novel Actinorhodin Analogs

Synthetic Chemistry Approaches for the Generation of Novel Derivatives

The intricate structure of γ-actinorhodin, a dimeric pyranonaphthoquinone, presents a compelling scaffold for synthetic modification to generate novel derivatives with potentially enhanced or altered biological activities. evitachem.com Research in this area has focused on several key strategies, including total synthesis routes that allow for the introduction of structural modifications, the synthesis of monomeric precursors for subsequent dimerization, and the chemical modification of the natural product itself. These approaches aim to explore the structure-activity relationships of this class of compounds.

Total Synthesis and Analogue Generation

A significant strategy for generating derivatives has been the development of total synthesis routes that can be adapted to produce analogues. One prominent approach involves a combination of the Dötz benzannulation and the oxa-Pictet–Spengler reaction. researchgate.netnih.gov This methodology has been explored for the synthesis of both actinorhodin and γ-actinorhodin. researchgate.net While attempts at the final oxidative homo-coupling of the pyranonaphthalene monomer intermediate to yield the full dimer were initially challenging, this pathway successfully resulted in the synthesis of key derivatives. researchgate.net

Specifically, a strategy based on bidirectional Dötz benzannulation and the oxa-Pictet–Spengler reaction has produced deoxyactinorhodin and deoxy-γ-actinorhodin. nih.gov The latter, deoxy-γ-actinorhodin, is a regioisomer of crisamicin A. nih.gov This synthetic route provides a foundational method for accessing the core structure and introducing variations that are not accessible through direct modification of the natural product.

Another versatile approach focuses on the stereodefined synthesis of a 6,9,10-trioxypyranonaphthalene intermediate. thieme-connect.com This intermediate serves as a versatile building block for various dimeric pyranonaphthoquinones. thieme-connect.com Its preparation begins from ethyl (S)-4-chloro-3-hydroxybutyrate, with the core structure being assembled via a Michael–Dieckmann sequence. thieme-connect.com This robust method has been successfully applied to the synthesis of ent-hemi-γ-actinorhodin, demonstrating its utility in generating monomeric halves of the final dimeric structure with controlled stereochemistry. thieme-connect.com

Synthesis of Monomeric Units and Hemi-Derivatives

The synthesis of monomeric units is a crucial step toward the generation of novel dimeric derivatives. The first synthesis of the monomeric unit of 5-epi-γ-actinorhodin has been reported. rsc.org The key steps of this synthesis involve the addition of 2-trimethylsilyloxyfuran to a 2-acetylnaphthoquinone adduct, which then undergoes an oxidative rearrangement with ceric ammonium (B1175870) nitrate (B79036) to form the pyranonaphthoquinone system. rsc.org This provides access to chiral, non-racemic building blocks for constructing novel dimers.

Furthermore, a homo-coupling strategy has been effectively used to synthesize hemi-γ-actinorhodin. acs.org This approach underscores the importance of controlling the dimerization step to create both symmetric and asymmetric final compounds. The synthesis of these "hemi" derivatives is not only a step towards the total synthesis of the natural product but also provides valuable molecules for biological evaluation in their own right. thieme-connect.comacs.org

Chemical Modification and Biosynthetic Approaches

Direct chemical modification of γ-actinorhodin offers a more straightforward route to certain derivatives. A significant reaction is the hydrolysis of the lactone ring, which can be achieved under alkaline conditions. evitachem.com This reaction yields hydroxycarboxylate derivatives, a transformation that notably increases the water solubility of the compound, potentially influencing its pharmacokinetic properties for biological applications. evitachem.com

In addition to traditional chemical synthesis, biosynthetic and metabolomic approaches have uncovered novel derivatives. By altering culture conditions for Streptomyces coelicolor M145 and using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS), researchers have identified previously unknown analogues. nih.govresearchgate.net This led to the discovery of θ-actinorhodin, the first identified trimeric benzoisochromanequinone, which can be considered a novel derivative generated through biosynthetic pathways. nih.gov

The table below summarizes key synthetic approaches and the resulting novel derivatives of γ-actinorhodin.

| Derivative Name | Synthetic Strategy | Key Reactions/Methods | Reference(s) |

| Deoxy-γ-actinorhodin | Total Synthesis | Bidirectional Dötz benzannulation; oxa-Pictet–Spengler reaction | researchgate.net, nih.gov |

| ent-Hemi-γ-actinorhodin | Integrated Synthesis via Intermediate | Michael–Dieckmann sequence; Oxidative lactonization | thieme-connect.com |

| Hemi-γ-actinorhodin | Monomer Synthesis & Dimerization | Homo-coupling strategy | acs.org |

| Monomeric unit of 5-epi-γ-actinorhodin | Monomer Synthesis | Addition of 2-trimethylsilyloxyfuran to a naphthoquinone; Oxidative rearrangement | rsc.org |

| γ-Actinorhodin Hydroxycarboxylate | Chemical Modification | Alkaline hydrolysis of lactone ring | evitachem.com |

| θ-Actinorhodin (Trimeric) | Biosynthesis/Metabolomics | Altered S. coelicolor culture conditions; LC-MS analysis | nih.gov |

Future Directions in Gamma Actinorhodin Research

Elucidation of Uncharted Biosynthetic Steps and Regulatory Networks

While the core biosynthetic gene cluster (act) for actinorhodin (B73869) is well-characterized, the precise enzymatic steps leading to the formation of gamma-actinorhodin, its lactone derivative, remain a subject of ongoing investigation. The conversion of intracellular actinorhodin to this compound is thought to be coupled with its export from the cell. whiterose.ac.uk Mutants with defects in genes such as actII-ORF2, actII-ORF3, and actVA-ORF1, which are implicated in export, show impaired production of this compound. whiterose.ac.uk Future research will need to focus on the biochemical characterization of the proteins encoded by these genes to unravel the exact mechanism of lactonization and transport. It is still unclear whether this conversion is a spontaneous chemical reaction under specific cellular conditions facilitated by export or a direct enzymatic catalysis. nih.gov

The regulatory network governing actinorhodin production is extraordinarily complex, involving a hierarchy of pathway-specific and pleiotropic regulators. universiteitleiden.nl While key activators like actII-ORF4 and global regulators such as DasR and AtrA have been identified, significant gaps in our understanding of their interplay persist. universiteitleiden.nlresearchgate.net For instance, approximately 12% of Streptomyces genes are predicted to be regulatory, yet the complete regulons for most of these are unknown, highlighting the vast uncharted territory in these intricate networks. oup.com Future studies must aim to map these comprehensive networks to understand how environmental and physiological signals are integrated to control this compound biosynthesis. A significant challenge lies in identifying the specific signals that activate or repress the numerous uncharacterized transcription factors. oup.comnih.gov Addressing these "uncharted" areas of biosynthesis and regulation is critical for rationally engineering strains for overproduction.

Table 1: Key Regulators of Actinorhodin Biosynthesis and Their Known Functions

| Regulator | Type | Function | Citation(s) |

| actII-ORF4 | Pathway-specific activator (SARP) | Directly activates transcription of the act biosynthetic genes. Essential for actinorhodin production. | universiteitleiden.nl |

| DasR | Global regulator (GntR-family) | Represses antibiotic production, including actinorhodin, by directly controlling the promoter of actII-ORF4. | universiteitleiden.nl |

| AtrA | Pleiotropic regulator (TetR-like) | Positively regulates actinorhodin production through direct interaction with the actII-ORF4 promoter. | universiteitleiden.nlresearchgate.net |

| XdhR | Pleiotropic regulator (TetR-family) | Negatively controls actinorhodin biosynthesis by directly regulating actII-ORF4 and actII-1. | oup.com |

| afsR/afsK | Two-component system | Induces actII-ORF4 expression via a signal transduction cascade, influencing the initiation of secondary metabolism. | nih.gov |

Development of Advanced High-Throughput Screening and Omics Integration Platforms

Discovering novel actinorhodin derivatives or identifying conditions that enhance this compound production requires sophisticated screening methodologies. Future platforms will move beyond traditional assays to incorporate advanced high-throughput screening (HTS) techniques. researchgate.net These could involve reporter systems, such as those using fluorescent proteins or colorimetric enzymes, to rapidly quantify the expression of the act gene cluster under thousands of different conditions or in response to a library of small molecules. mdpi.comjmb.or.kr For example, HTS has been successfully used to screen for elicitors that activate silent biosynthetic gene clusters, a strategy that could be adapted to find enhancers of this compound production. mdpi.com

The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—is set to revolutionize our understanding of Streptomyces biology. nih.govomu.edu.tr Future research will depend on the development of advanced, user-friendly web-based platforms capable of integrating these diverse and complex datasets. europa.eu Such platforms will enable researchers to build comprehensive models of cellular metabolism and regulation. europa.eufrontiersin.org For instance, by correlating transcriptomic data (gene expression levels) with metabolomic data (intracellular concentrations of precursors and intermediates), researchers can identify specific bottlenecks in the this compound biosynthetic pathway. These integrated multi-omics approaches will provide a systems-level understanding necessary for targeted genetic engineering and process optimization. frontiersin.orgresearchgate.net

Innovative Metabolic Engineering for Sustainable and Efficient Production

Metabolic engineering offers a powerful route to enhance the production of this compound in a sustainable and cost-effective manner. nih.govmdpi.com Future strategies will build upon current successes, such as the manipulation of primary metabolism to increase the supply of precursors like acetyl-CoA and malonyl-CoA. mdpi.com For instance, engineering the pentose (B10789219) phosphate (B84403) pathway has been shown to improve the supply of NADPH, a critical cofactor for polyketide biosynthesis. researchgate.net

More innovative approaches will involve the use of synthetic biology tools to rewire regulatory circuits and design "smart" production strains. frontiersin.org This includes the implementation of dynamic regulatory systems where the expression of biosynthetic genes is uncoupled from growth, thereby maximizing product yield. frontiersin.org Another promising avenue is the development of minimized or "chassis" strains of Streptomyces, where competing metabolic pathways have been deleted, funneling more resources towards the production of the desired compound. frontiersin.org Furthermore, engineering heterologous hosts like E. coli or yeast, which are often easier to manipulate and grow to high densities, for the production of actinorhodin precursors or the entire molecule represents a viable future strategy. researchgate.net These advanced engineering techniques hold the promise of creating robust and efficient microbial cell factories for the sustainable bioproduction of this compound and other valuable polyketides. nih.govacs.org

Table 2: Selected Metabolic Engineering Strategies for Enhanced Actinorhodin Production

| Strategy | Target Pathway/Gene | Outcome | Citation(s) |

| Precursor Supply Enhancement | Pentose Phosphate Pathway (e.g., zwf, devB deletion) | Increased NADPH availability, boosting actinorhodin synthesis. | researchgate.net |

| Precursor Supply Enhancement | Pyrroloquinoline quinone (pqq) gene cluster expression | Enhanced cofactor biosynthesis and increased actinorhodin yield. | researchgate.netresearchgate.net |

| Regulatory Engineering | Overexpression of actII-ORF4 | Bypasses native regulation, leading to precocious and increased actinorhodin levels. | universiteitleiden.nl |

| Regulatory Engineering | Deletion of negative regulator xdhR | Overproduction of actinorhodin by approximately 2.5-fold. | oup.com |

Comparative Genomics and Evolutionary Analysis of Actinorhodin Biosynthesis Pathways

Understanding the evolutionary history of the actinorhodin biosynthetic gene cluster can provide valuable insights into its function and regulation. Comparative genomics studies between the producer Streptomyces coelicolor and the closely related, but typically non-producing, Streptomyces lividans have revealed subtle but critical differences. nih.govoup.com While both species possess the act gene cluster, single nucleotide differences and variations in regulatory responses can explain the differential production phenotypes. nih.govoup.com Future research should expand these comparisons to a wider range of Streptomyces species to identify conserved regulatory elements and understand how the cluster has been acquired, maintained, or lost in different lineages. mdpi.com

The actinorhodin pathway is a model for type II polyketide synthesis. Broader evolutionary analyses of these pathways suggest that gene clusters evolve through mechanisms like gene duplication, recombination, and horizontal gene transfer. nih.gov Spontaneous amplification of the entire act gene cluster has been observed in S. coelicolor, leading to increased production, which may reflect an evolutionary mechanism for gene dosage optimization. nih.gov Future studies employing phylogenomic approaches can trace the evolutionary trajectory of each gene within the cluster. researchgate.net This will not only illuminate how the chemical diversity of polyketides is generated but may also guide the rational design of novel biosynthetic pathways by combining genes from different evolutionary origins to create "unnatural" natural products.

Q & A

Basic: What spectroscopic and chromatographic methods are most effective for identifying gamma-Actinorhodin in microbial extracts?

To confirm the presence of this compound, combine high-performance liquid chromatography (HPLC) with a photodiode array detector (PDA) to isolate and profile secondary metabolites based on retention times and UV-Vis spectra. Pair this with high-resolution mass spectrometry (HR-MS) to determine molecular formulas and fragmentation patterns . For structural validation, use nuclear magnetic resonance (NMR) , particularly - and -NMR, to resolve aromatic and polyketide backbone signals characteristic of actinorhodins. Cross-reference spectral data with established databases like ChemDB or PubChem to minimize false positives .

Basic: How should researchers design a literature review to contextualize this compound’s biosynthetic pathways?

Adopt a scoping review framework to map key studies:

Search terms : Use "this compound biosynthesis," "polyketide synthase (PKS) gene clusters," and "Streptomyces secondary metabolism" in databases (PubMed, Scopus).

Inclusion criteria : Prioritize studies with genetic knockout data or isotopic labeling to trace precursor incorporation .

Data extraction : Tabulate PKS gene homologs (e.g., actI-ORF1-4), regulatory elements (e.g., actII), and enzymatic activities. Highlight gaps, such as unresolved post-PKS modifications .

Synthesis : Use tools like Cytoscape to visualize pathway interactions and identify understudied regulatory nodes .

Advanced: How can contradictory reports on this compound’s bioactivity be systematically resolved?

Address discrepancies by:

- Standardizing assays : Use isogenic bacterial strains (e.g., Bacillus subtilis 168 vs. clinical isolates) and quantify minimum inhibitory concentrations (MICs) under controlled pH and oxygenation .

- Metabolomic profiling : Compare this compound’s activity in crude extracts vs. purified forms to identify synergistic/antagonistic compounds via LC-MS/MS .

- Mechanistic studies : Employ transcriptomic analysis (RNA-seq) on target pathogens to differentiate membrane disruption vs. nucleic acid interference modes of action. Reconcile results with structural analogs (e.g., delta-Actinorhodin) .

Advanced: What experimental strategies optimize this compound yield in Streptomyces coelicolor under varying fermentation conditions?

Design a multifactorial optimization experiment :

- Variables : Carbon source (e.g., glucose vs. glycerol), nitrogen limitation, and pH (5.5–7.5).

- Response surface methodology (RSM) : Model interactions using a central composite design and measure yield via HPLC .

- Real-time monitoring : Integrate online pH and dissolved oxygen sensors to correlate metabolic shifts with production phases. Supplement with qRT-PCR to track act gene expression dynamics .

- Validation : Replicate top-performing conditions in bioreactors (e.g., 5-L stirred-tank) and compare with literature yields (e.g., 120–450 mg/L) .

Advanced: How can researchers elucidate this compound’s ecological role in microbial communities?

Combine multi-omics and synthetic ecology approaches :

Metagenomics : Amplify act homologs from soil DNA using degenerate primers targeting ketosynthase (KS) domains .

Stable isotope probing (SIP) : Feed -acetate to microbial consortia and track incorporation into this compound via NanoSIMS .

Co-culture experiments : Pair S. coelicolor with model competitors (e.g., Pseudomonas aeruginosa) and quantify antagonism via time-lapse microscopy and metabolomics .

Bioinformatics : Use antiSMASH to predict ecological interactions (e.g., antibiotic resistance gene proximity) in public genomic datasets .

Basic: What are the best practices for storing and handling this compound to prevent degradation?